![molecular formula C24H26N4O2 B14173202 2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile CAS No. 890095-14-4](/img/structure/B14173202.png)
2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, ethoxy and propan-2-yloxy substituents, and a tetrahydronaphthalene core with tricarbonitrile groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the amino group and the ethoxy and propan-2-yloxy substituents. The tricarbonitrile groups are then added through a series of reactions involving nitrile-forming reagents. Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The amino, ethoxy, and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Addition: The tricarbonitrile groups can participate in addition reactions with nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution and addition reactions .
Wissenschaftliche Forschungsanwendungen
2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.
Industry: It can be utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
890095-14-4 |
|---|---|
Molekularformel |
C24H26N4O2 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
2-amino-4-(3-ethoxy-4-propan-2-yloxyphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C24H26N4O2/c1-4-29-21-11-16(9-10-20(21)30-15(2)3)22-18-8-6-5-7-17(18)19(12-25)23(28)24(22,13-26)14-27/h7,9-11,15,18,22H,4-6,8,28H2,1-3H3 |
InChI-Schlüssel |
RPSOQBSHYZAPLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


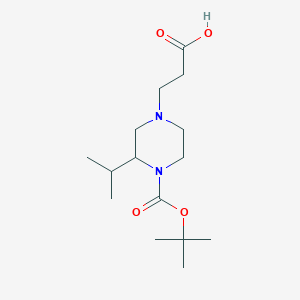
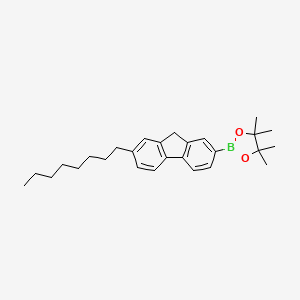
![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
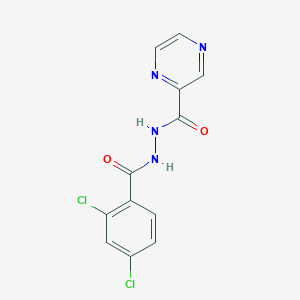
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)](/img/structure/B14173131.png)
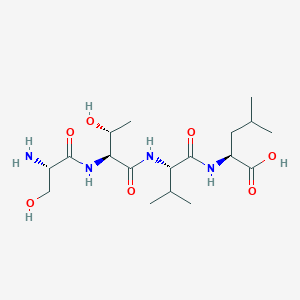
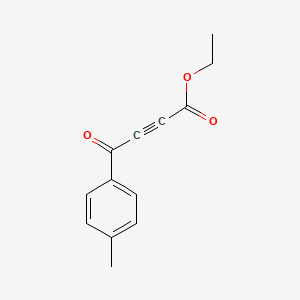
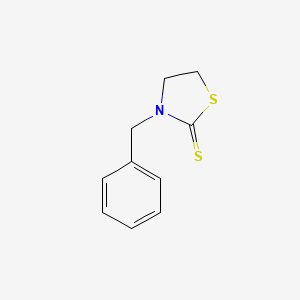
![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
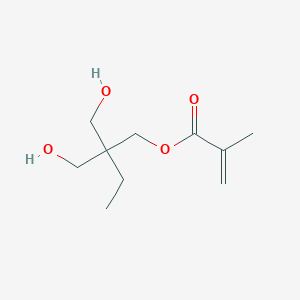
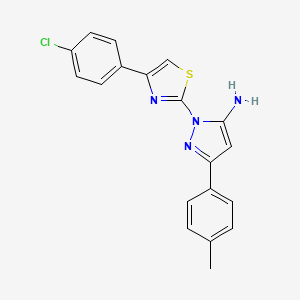
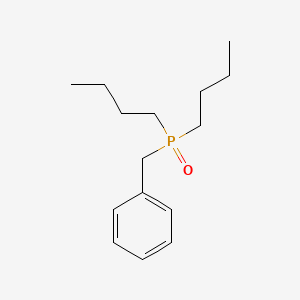
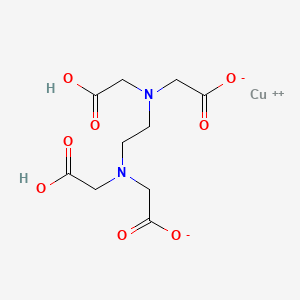
![4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide](/img/structure/B14173200.png)
